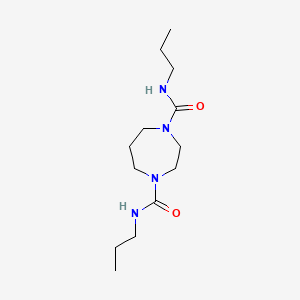

N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

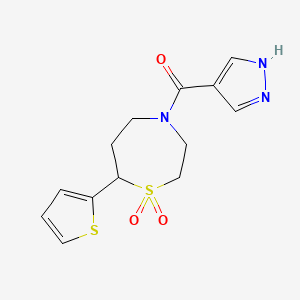

N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide, also known as NPPCDF, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used as a reagent, reactant, catalyst, or intermediate in various synthetic reactions. NPPCDF is a member of the carbamate family and is known for its reactivity and versatility in organic synthesis. It is a white, crystalline solid with a melting point of about 70°C and is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

N-propyl formamides, including compounds similar to N-propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide, are significant in the synthesis of various organic compounds. For example, a study by Weng et al. (2018) demonstrated the use of N-substituted formamides in synthesizing 2-aminopyridines, a process that occurs at room temperature and yields water and sodium formate as byproducts (Weng et al., 2018). Similarly, Kang et al. (2022) used N-formylcarbazole for formylating amines, a method crucial for pharmaceutical syntheses (Kang et al., 2022).

Chemical Properties and Applications

Formamides, including N-propyl formamides, have diverse applications in organic synthesis and medicinal chemistry. He et al. (2020) reviewed advances in using formamides for carbamoylation reactions, highlighting their prevalence in medicinal chemistry (He et al., 2020). Lin and Huang (2018) developed a method for synthesizing formamides through electrochemical decarboxylation, illustrating the broad functional group tolerance of these compounds (Lin & Huang, 2018).

Biochemical and Catalytic Applications

In the realm of biochemistry, N-propyl formamides serve as analogues for aldehyde substrates in alcohol dehydrogenases. Venkataramaiah and Plapp (2003) researched formamides' role in inhibiting alcohol metabolism, revealing their potential in structure-function studies and specific inhibition applications (Venkataramaiah & Plapp, 2003). Additionally, Wang et al. (2006) developed N-formamides as Lewis basic catalysts for hydrosilylation reactions, demonstrating their high enantioselectivity and broad substrate range (Wang et al., 2006).

Green Chemistry and Environmental Applications

N-propyl formamides are also significant in green chemistry. Ghasemi (2018) discussed the synthesis of N-formylmorpholine as a green solvent for heterocyclic compound synthesis, emphasizing its non-toxic and non-corrosive properties (Ghasemi, 2018).

Eigenschaften

IUPAC Name |

1-N,4-N-dipropyl-1,4-diazepane-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O2/c1-3-6-14-12(18)16-8-5-9-17(11-10-16)13(19)15-7-4-2/h3-11H2,1-2H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLJUVBTQXDNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1CCCN(CC1)C(=O)NCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N,4-N-dipropyl-1,4-diazepane-1,4-dicarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(4-Tert-butylphenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2971324.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)

![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/no-structure.png)

![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2971332.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide](/img/structure/B2971337.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)

![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)

![1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine](/img/structure/B2971347.png)